N-Acetyl-L-methionine-15N
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Overview
Description
N-Acetyl-L-methionine-15N is a labeled derivative of N-Acetyl-L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-15N typically involves the acetylation of L-methionine-15N. The reaction is carried out by reacting L-methionine-15N with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The isotopic labeling is achieved by using nitrogen-15 enriched starting materials .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-methionine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to L-methionine-15N.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine-15N.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-Acetyl-L-methionine-15N is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .
Comparison with Similar Compounds
N-Acetyl-L-methionine-1-13C: Another isotopically labeled derivative where the carbon atom is replaced with carbon-13.
Fmoc-Met-OH-15N: A derivative used in peptide synthesis with nitrogen-15 labeling.
L-Methionine-15N: The non-acetylated form of the compound with nitrogen-15 labeling
Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI Key |
XUYPXLNMDZIRQH-DWNZYCRPSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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